Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate
CAS No.: 22339-45-3
Cat. No.: VC4992468
Molecular Formula: C13H16O2
Molecular Weight: 204.269
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22339-45-3 |
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Molecular Formula | C13H16O2 |
Molecular Weight | 204.269 |
IUPAC Name | ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate |
Standard InChI | InChI=1S/C13H16O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,2,7-9H2,1H3 |
Standard InChI Key | GYOFMIPAKYRMQS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1CCC2=CC=CC=C12 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate consists of a partially hydrogenated indene ring system (2,3-dihydro-1H-indene) fused to an ethyl acetate moiety. The indene core comprises a benzene ring fused to a cyclopentene ring, with one double bond retained in the cyclopentene portion. The acetate group is attached at the 1-position of the indene system, creating a sterically hindered environment that influences its reactivity .
The three-dimensional conformation of the molecule reveals a planar aromatic benzene ring and a puckered cyclopentene ring, with the ethyl ester group adopting a staggered conformation relative to the bicyclic system . This spatial arrangement impacts intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are critical for solubility and crystallization behavior.
Physicochemical Properties
Key physicochemical parameters for ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-(2,3-Dihydro-1H-inden-1-yl)acetate
Property | Value | Source |
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Molecular Formula | Chemsrc | |
Molecular Weight | 205.25 g/mol | Chemsrc |
Exact Mass | 205.110 g/mol | Chemsrc |
PSA (Polar Surface Area) | 38.33 Ų | Chemsrc |
LogP (Partition Coefficient) | 2.114 | Chemsrc |
The compound’s moderate LogP value suggests balanced lipophilicity, making it soluble in both polar aprotic solvents (e.g., dimethyl sulfoxide) and nonpolar solvents (e.g., ethyl acetate) . Notably, experimental data for melting point, boiling point, and density remain unreported in the literature, highlighting gaps in current characterization efforts.
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
A representative synthesis involves the base-catalyzed hydrolysis of ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate to yield 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. In a documented procedure :
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Reaction Setup: Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1.1 g, 5.39 mmol) is dissolved in methanol (20 mL).
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Base Addition: Sodium hydroxide (0.65 g, 16.17 mmol) and water (2 mL) are introduced to the solution.
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Reaction Conditions: The mixture is heated to 40°C and stirred for 2 hours, followed by vacuum concentration.
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Workup: The residue is acidified with 1M HCl (30 mL) and extracted with dichloromethane (3 × 50 mL). The organic layers are dried over anhydrous sodium sulfate and concentrated to yield the carboxylic acid product (900 mg, 91% yield) .
This method underscores the compound’s role as a precursor to biologically relevant indene carboxylic acids, which are utilized in drug discovery and agrochemical synthesis.
Industrial Manufacturing
While detailed industrial protocols are proprietary, scalable production likely employs continuous-flow reactors to enhance yield and purity. Key considerations include:
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Catalyst Optimization: Palladium on carbon (Pd/C) for hydrogenation steps.
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Purification Techniques: Chromatography or recrystallization to achieve >98% purity.
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Cost Efficiency: Recycling solvents like methanol to reduce waste.
Reactivity and Derivative Formation
Hydrolysis and Esterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, a reaction critical for prodrug activation in pharmaceutical formulations . Conversely, the acid can be re-esterified with ethanol under Fischer esterification conditions to regenerate the ethyl ester, demonstrating reversible reactivity.
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic media oxidizes the cyclopentene ring to a diketone, altering the molecule’s conjugation and stability.
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Reduction: Catalytic hydrogenation () saturates the cyclopentene double bond, yielding a fully hydrogenated indane system with modified steric and electronic properties.
Electrophilic Substitution
The aromatic benzene ring undergoes nitration and sulfonation at the para position due to electron-donating effects from the fused cyclopentene ring. For example, nitration with nitric acid () and sulfuric acid () produces nitro derivatives used in dye synthesis.
Applications and Future Directions
Pharmaceutical Intermediates
Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin analogs. Its bicyclic system enhances binding affinity to cyclooxygenase (COX) enzymes, reducing gastrointestinal toxicity compared to traditional NSAIDs.
Materials Science
The compound’s rigid structure makes it a candidate for liquid crystal displays (LCDs) and organic semiconductors. Derivatives with extended conjugation exhibit tunable luminescence properties, applicable in OLED technologies .
Research Gaps and Opportunities
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Toxicological Studies: No in vivo toxicity data are available, necessitating acute and chronic exposure assessments.
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Advanced Characterization: High-resolution crystallography and NMR studies to elucidate solid-state packing and solution-phase dynamics.
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Green Chemistry: Developing solvent-free esterification methods to align with sustainable chemistry principles.
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